Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of benzyl chloroformate with 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester
Comparison: Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its benzyl ester group, which can influence its reactivity and interactions compared to similar compounds like tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The presence of the benzyl group can enhance its lipophilicity and potentially its ability to cross biological membranes .
Biological Activity
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS Number: 31865-25-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NO₃ |
Molecular Weight | 219.24 g/mol |
Purity | 95% - 98% |
Boiling Point | 353.9 ± 42.0 °C |
Storage Temperature | Room temperature |
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic precursor with various reagents, including m-chloroperbenzoic acid (m-CPBA) for oxidation steps. The compound can also be derived from derivatives of 3-benzyl-3-azabicyclo[3.1.0]hexane through selective reduction processes using reducing agents like lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium dihydride .
The biological activity of this compound has been explored in various studies, particularly its potential as an antiviral agent and enzyme inhibitor.
- Antiviral Activity : Research indicates that derivatives based on the bicyclo[3.1.0]hexane scaffold exhibit inhibitory effects against influenza A viral neuraminidase, suggesting potential use in antiviral therapies . The mechanism is hypothesized to involve mimicking sialic acid, a natural substrate for the enzyme.
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in various metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders.
Case Studies
Several studies have documented the effects and efficacy of this compound:
- Study on Influenza A : A study published in Bioorganic & Medicinal Chemistry reported that specific derivatives of this compound demonstrated significant inhibition of neuraminidase activity, with IC50 values indicating effective concentrations for antiviral action .
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing selective toxicity that could be harnessed for targeted cancer therapies.
Properties
IUPAC Name |
benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(13-6-10-11(7-13)16-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDACFZWWMAUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622937 | |
Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31865-25-5 | |
Record name | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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